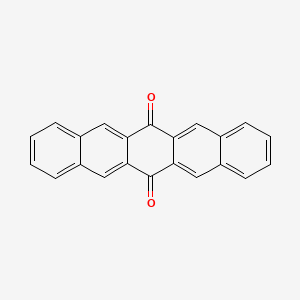

6,13-Pentacenequinone

Descripción

Propiedades

IUPAC Name |

pentacene-6,13-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H12O2/c23-21-17-9-13-5-1-2-6-14(13)10-18(17)22(24)20-12-16-8-4-3-7-15(16)11-19(20)21/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFCVADNIXDUEFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C(=O)C4=CC5=CC=CC=C5C=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60184375 | |

| Record name | 6,13-Pentacenequinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | 6,13-Pentacenequinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11292 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3029-32-1 | |

| Record name | 6,13-Pentacenequinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003029321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,13-Pentacenequinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,13-Pentacenedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Bonding of 6,13-Pentacenequinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, bonding characteristics, and experimental data of 6,13-pentacenequinone, a key organic semiconductor and precursor for functional materials. The information presented herein is intended to support research and development efforts in materials science, organic electronics, and medicinal chemistry.

Molecular Structure and Identification

This compound, with the chemical formula C₂₂H₁₂O₂, is a polycyclic aromatic hydrocarbon featuring a pentacene backbone with two ketone functional groups at the 6 and 13 positions.[1] Its IUPAC name is pentacene-6,13-dione.[2] The planar and rigid structure of the molecule, a consequence of its extensive π-conjugated system, is fundamental to its electronic properties.

Key Identifiers:

-

CAS Number: 3029-32-1[1]

-

Molecular Weight: 308.33 g/mol [3]

-

SMILES String: O=C1c2cc3ccccc3cc2C(=O)c4cc5ccccc5cc14[3]

The molecular structure of this compound is depicted in the following diagram:

Caption: Molecular structure of this compound.

Bonding and Electronic Structure

The bonding in this compound is characterized by a network of sp² hybridized carbon atoms forming the aromatic pentacene core, with two sp² hybridized carbon atoms double-bonded to oxygen atoms. This extensive conjugation leads to delocalized π-orbitals across the molecule, which dictates its electronic behavior.

Computational studies and spectroscopic data indicate that the electronic transitions in the near-UV and visible regions are primarily of π-π* and n-π* character.[4] The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are crucial in determining its properties as an organic semiconductor.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound obtained from various experimental techniques. Detailed crystallographic data, including precise bond lengths and angles, can be accessed from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 835494.[2]

| Property | Value | Technique/Method |

| Molecular Formula | C₂₂H₁₂O₂ | --- |

| Molecular Weight | 308.33 g/mol | --- |

| Appearance | Solid | Visual Inspection |

| Thermal Stability | Stable up to 330 °C | Thermogravimetric Analysis (TGA)[5] |

| ¹H NMR Chemical Shifts (CDCl₃, 500 MHz), δ (ppm) | 8.98 (m, 4H), 8.14 (m, 4H), 7.75 (m, 4H) | ¹H Nuclear Magnetic Resonance (NMR)[5] |

| UV-Vis Absorption Maxima (λₘₐₓ) | 390 nm (π-π), 412 nm (n-π) | UV-Visible Spectroscopy (in Chloroform)[4] |

| Infrared (IR) Absorption Peaks (cm⁻¹) | 3054 (aromatic C-H stretch), 1672 (C=O stretch), 1612, 1443, 1396 (C=C stretch), 1277 (aromatic ketone), 758 (C=C-C stretch) | Fourier-Transform Infrared (FTIR) Spectroscopy[5] |

| X-Ray Diffraction (XRD) Peaks (2θ) | 9.8° (002), 11.9° (011), 14.7° (012), 23.6° (112), 27.7° (104) | X-Ray Diffraction[6] |

| HOMO-LUMO Gap | ~3.0 - 3.17 eV | UV-Visible Spectroscopy[4] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research.

Synthesis via Diels-Alder Reaction

A common laboratory-scale synthesis involves the Diels-Alder reaction of 1,4-naphthoquinone with 1,3-cyclohexadiene followed by an oxidation step.

Workflow for Synthesis:

Caption: General workflow for the synthesis of this compound.

Characterization Methods

X-Ray Diffraction (XRD):

-

Instrument: A powder X-ray diffractometer with Cu Kα radiation (λ = 1.54 Å).

-

Sample Preparation: A thin layer of the powdered sample is placed on a zero-background sample holder.

-

Data Collection: The diffraction pattern is recorded over a 2θ range of 5-50° with a step size of 0.02°.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrument: A 500 MHz NMR spectrometer.

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition: ¹H NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

Thermogravimetric Analysis (TGA):

-

Instrument: A thermogravimetric analyzer.

-

Sample Preparation: A small amount of the sample (5-10 mg) is placed in an alumina crucible.

-

Analysis Conditions: The sample is heated from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

UV-Visible (UV-Vis) Spectroscopy:

-

Instrument: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., chloroform) in a quartz cuvette.

-

Data Collection: The absorption spectrum is recorded from 200 to 800 nm.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Instrument: An FTIR spectrometer equipped with a Universal Attenuated Total Reflectance (UATR) accessory.

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Collection: The spectrum is recorded in the range of 4000-400 cm⁻¹.

This guide provides foundational knowledge and experimental details for this compound, serving as a valuable resource for professionals in related scientific fields. The provided data and protocols are intended to facilitate further research and application of this versatile molecule.

References

- 1. cathi.uacj.mx [cathi.uacj.mx]

- 2. Synthesis of polyacenequinones via crossed aldol condensation in pressurized hot water in the absence of added catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. What Data You Can Download from the CCDC : CCDC Home [support.ccdc.cam.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Unveiling the Optical Properties of 6,13-Pentacenequinone: A Technical Guide to its UV-Vis Absorption and Photoluminescence

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption and photoluminescence (PL) characteristics of 6,13-pentacenequinone, a key organic semiconductor and a prevalent impurity in pentacene. Understanding these optical properties is crucial for its application in organic electronics and for quality control in pentacene-based devices. This document summarizes key quantitative data, details experimental protocols for characterization, and provides visual representations of the experimental workflow.

Core Photophysical Data

The optical properties of this compound are highly dependent on its physical state, exhibiting distinct spectral characteristics in solution and as a thin film. The following tables summarize the key quantitative data gathered from spectroscopic studies.

Table 1: UV-Vis Absorption and Photoluminescence Data for this compound Thin Films

| Parameter | Value (eV) | Corresponding Wavelength (nm) | Notes |

| Absorption Peak 1 | 2.94 | ~422 | Associated with the HOMO-LUMO transition.[1][2][3] |

| Absorption Peak 2 | 3.11 | ~399 | Associated with the HOMO-LUMO transition.[1][2][3] |

| Photoluminescence Peak 1 | 1.97 | ~629 | Exhibits a significant Stokes shift of approximately 1 eV.[1][2][3] |

| Photoluminescence Peak 2 | 2.09 | ~593 | The yellow photoluminescence is noted to be intense under UV illumination.[1][2][3] |

Table 2: UV-Vis Absorption and Photoluminescence Data for this compound in Solution

| Solvent | Absorption λmax (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | Emission λem (nm) | Quantum Yield (Φ) |

| Chloroform | 390, 412 | Not Reported | Not Reported | Not Reported |

| Benzene | 303 | 107,000 | Not Reported | 0.54 |

Experimental Protocols

Accurate characterization of the optical properties of this compound relies on precise experimental methodologies. The following sections detail the protocols for preparing samples and conducting UV-Vis absorption and photoluminescence spectroscopy.

Thin Film Deposition by Thermal Evaporation

This compound thin films are commonly prepared using thermal evaporation in a high-vacuum chamber.[2]

Materials and Equipment:

-

This compound powder (high purity)

-

Substrates (e.g., n-Si for PL, sapphire for absorption)

-

Thermal evaporation system with a quartz crystal microbalance for thickness monitoring

-

High-vacuum chamber (base pressure < 1 x 10-6 Torr)

Procedure:

-

Clean the substrates meticulously using a standard solvent cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).

-

Place the this compound powder in a crucible within the thermal evaporation chamber.

-

Mount the cleaned substrates in the substrate holder.

-

Evacuate the chamber to a base pressure of at least 1 x 10-6 Torr.

-

Heat the crucible to a temperature that provides a stable deposition rate (e.g., 1 Å/s).

-

Deposit the this compound onto the substrates to the desired thickness, monitoring with the quartz crystal microbalance.

-

Allow the substrates to cool to room temperature before venting the chamber.

UV-Vis Absorption Spectroscopy

For Thin Films:

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Procedure:

-

Use a clean, uncoated substrate of the same material as a reference.

-

Place the this compound-coated substrate in the sample beam path.

-

Record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

-

For Solutions:

-

Instrumentation: A dual-beam UV-Vis spectrophotometer (e.g., Agilent 8453).[4]

-

Sample Preparation:

-

Prepare a stock solution of this compound in the desired solvent (e.g., chloroform, benzene) of a known concentration.

-

Prepare a series of dilutions to determine the linear range of absorbance.

-

-

Procedure:

-

Use a cuvette filled with the pure solvent as a reference.

-

Rinse the sample cuvette with the this compound solution before filling.

-

Place the sample cuvette in the spectrophotometer.

-

Record the absorption spectrum.

-

Photoluminescence Spectroscopy

For Thin Films:

-

Instrumentation: A spectrofluorometer equipped with a suitable excitation source (e.g., a 313 nm line from a Hg(Xe)-Arc lamp).[2]

-

Procedure:

-

Mount the thin film sample in the sample holder at a suitable angle to the excitation beam to minimize reflections.

-

Set the excitation wavelength (e.g., 313 nm).

-

Scan the emission monochromator over the desired wavelength range to collect the photoluminescence spectrum.

-

For Solutions:

-

Instrumentation: A spectrofluorometer (e.g., PTI QM-4/2003 SE).[4]

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable spectroscopic grade solvent. The concentration should be low enough to avoid inner filter effects (typically absorbance < 0.1 at the excitation wavelength).

-

-

Procedure:

-

Place the cuvette containing the sample solution in the spectrofluorometer.

-

Set the excitation wavelength based on the absorption spectrum.

-

Record the emission spectrum.

-

For quantum yield measurements, a standard with a known quantum yield (e.g., quinine sulfate) is measured under identical conditions for comparison.

-

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures described above.

Caption: Experimental workflow for the optical characterization of this compound.

Caption: Jablonski diagram illustrating the photophysical processes of absorption and fluorescence.

References

Synthesis of 6,13-Pentacenequinone: A Technical Guide via Diels-Alder Reaction

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 6,13-pentacenequinone, a key intermediate in the production of pentacene and its derivatives, which are of significant interest in the field of organic electronics. The primary synthetic route discussed is the Diels-Alder reaction between 1,4-naphthoquinone and 1,3-cyclohexadiene, followed by an oxidation step to yield the final aromatic quinone. This document provides detailed experimental protocols, quantitative data, and visualizations to aid in the successful replication and understanding of this synthetic pathway.

Overview of the Synthetic Pathway

The synthesis of this compound is a two-step process commencing with a [4+2] cycloaddition, also known as the Diels-Alder reaction. In this reaction, the conjugated diene, 1,3-cyclohexadiene, reacts with the dienophile, 1,4-naphthoquinone, to form a tetrahydroanthracenedione intermediate. This intermediate is subsequently aromatized through an oxidation reaction to produce the final product, this compound.

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of this compound.

Step 1: Diels-Alder Cycloaddition

This procedure is adapted from established protocols for the Diels-Alder reaction of 1,4-naphthoquinone with analogous dienes.

Materials:

-

1,4-Naphthoquinone

-

1,3-Cyclohexadiene

-

Ethanol (or Toluene)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,4-naphthoquinone (1.0 equivalent) in a suitable solvent such as ethanol or toluene.

-

To the stirred solution, add 1,3-cyclohexadiene (1.1 to 1.5 equivalents).

-

Heat the reaction mixture to reflux (approximately 80-110 °C, depending on the solvent) and maintain the reflux for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The Diels-Alder adduct may precipitate out of the solution.

-

If precipitation occurs, collect the solid product by vacuum filtration and wash with a small amount of cold solvent.

-

If the product remains in solution, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude Diels-Alder adduct.

Step 2: Oxidation to this compound

The crude Diels-Alder adduct from the previous step is aromatized to yield this compound. This can be achieved through various oxidation methods. One common method involves the use of an oxidizing agent in a suitable solvent.

Materials:

-

Crude Diels-Alder adduct

-

Oxidizing agent (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), activated manganese dioxide (MnO₂), or air/oxygen with a catalyst)

-

Solvent (e.g., toluene, benzene, or dichloromethane)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure (using DDQ as oxidant):

-

Dissolve the crude Diels-Alder adduct in a suitable solvent like toluene in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.0-2.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-12 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material and the formation of the product.

-

After the reaction is complete, cool the mixture to room temperature.

-

The reduced DDQ (DDHQ) will precipitate and can be removed by filtration.

-

Wash the filtrate with a saturated sodium bicarbonate solution to remove any remaining acidic byproducts.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., chloroform or a mixture of ethanol and chloroform) or by column chromatography on silica gel.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis of this compound.

| Reactant | Molar Mass ( g/mol ) | Equivalents | Typical Scale |

| 1,4-Naphthoquinone | 158.15 | 1.0 | 5-10 g |

| 1,3-Cyclohexadiene | 80.13 | 1.1 - 1.5 | Stoichiometric excess |

| DDQ | 227.01 | 2.0 - 2.2 | Stoichiometric excess |

Table 1: Reactant Information.

| Step | Product | Typical Yield | Reaction Time | Temperature | Solvent |

| Diels-Alder | Tetrahydroanthracenedione | >90%[1] | 12-24 h | Reflux | Ethanol or Toluene |

| Oxidation | This compound | 50-70% (estimated) | 4-12 h | Reflux | Toluene |

Table 2: Reaction Conditions and Yields.

| Technique | Characteristic Data |

| ¹H NMR (CDCl₃) | δ (ppm): 8.96 (s, 4H), 8.14 (m, 4H), 7.72 (m, 4H)[2] |

| Appearance | Yellow solid |

| Melting Point | >300 °C |

Table 3: Characterization Data for this compound.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the synthesis.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Logical flow of the synthetic transformation.

References

Unveiling the Solid-State Architecture of 6,13-Pentacenequinone: A Technical Guide to its Crystal Structures and Polymorphs

For Immediate Release

This technical guide provides an in-depth analysis of the crystal structure and polymorphic behavior of 6,13-pentacenequinone, a key organic semiconductor. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes crystallographic data and outlines detailed experimental protocols for the characterization of this compound.

Core Findings:

Recent studies have identified and characterized distinct polymorphic forms of this compound, primarily a single crystal polymorph (SCP) and a surface-induced thin-film polymorph (SIP). These polymorphs exhibit different crystal packing arrangements, which can significantly influence the material's electronic properties and, consequently, its performance in organic electronic devices.

The single crystal polymorph typically adopts a monoclinic structure with a herringbone arrangement of the molecules.[1][2] In contrast, the surface-induced polymorph, observed in thin films grown on substrates like native silicon oxide, presents a triclinic crystal structure where the molecules are arranged in a face-to-face packing.[1][2][3] This latter arrangement may be beneficial for electron transport due to enhanced intermolecular electronic interaction.[2]

Quantitative Crystallographic Data

The crystallographic parameters for the known polymorphs of this compound are summarized in the table below for direct comparison.

| Parameter | Single Crystal Polymorph (SCP) | Surface-Induced Polymorph (SIP) |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/b | P1̅ |

| a (Å) | 4.951 | 4.69 ± 0.05 |

| b (Å) | 17.784 | 5.99 ± 0.05 |

| c (Å) | 8.170 | 13.45 ± 0.05 |

| α (°) | 90 | 77.8 ± 0.3 |

| β (°) | 93.26 | 84.1 ± 0.3 |

| γ (°) | 90 | 81.1 ± 0.3 |

| Unit Cell Volume (ų) | 718.2 | 364.2 |

| Molecules per Unit Cell (Z) | 2 | 1 |

Data sourced from references[1][4].

Experimental Protocols

The characterization of this compound polymorphs involves precise synthesis, crystallization, and analysis techniques.

Synthesis of this compound

A common synthetic route involves the Diels-Alder cycloaddition followed by a reduction reaction.[5] An alternative, high-yield method utilizes a one-pot reaction from phthalaldehyde and 1,4-cyclohexanedione.[6]

-

Reactants : Phthalaldehyde and 1,4-cyclohexanedione.

-

Reaction : The reactants undergo a crossed aldol condensation.[6]

-

Purification : The resulting bright yellow solid is purified through filtration and washing with solvents such as sodium sulfite and dimethylformamide (DMF).[7]

Thin-Film Deposition for Surface-Induced Polymorph

The surface-induced polymorph is typically grown as a thin film on a substrate.

-

Substrate Preparation : P-doped silicon wafers with a native oxide layer are used as substrates.[1]

-

Deposition Technique : this compound is deposited via vacuum thermal evaporation from a resistively heated crucible.[1][4]

-

Deposition Parameters : The base pressure is maintained at approximately 5 × 10⁻⁸ mbar, and the deposition is carried out at room temperature.[1] The film thickness is monitored using a quartz crystal microbalance.[1][4]

X-ray Diffraction (XRD) Analysis

XRD is the primary technique for determining the crystal structure of the polymorphs.

-

Instrumentation : A diffractometer with monochromatic Cu Kα radiation (λ = 1.54 Å) is used.[4][7]

-

Data Collection for Thin Films : For the surface-induced polymorph, reciprocal-space mapping is performed.[1]

-

Data Analysis : The diffraction patterns are indexed to determine the unit cell parameters and space group.[1][8] For the surface-induced polymorph, force field calculations are subsequently used to model the orientation of the molecule within the unit cell to obtain a full structure solution.[2]

Visualizing the Workflow

The logical flow for the determination of the crystal structure of this compound polymorphs can be visualized as follows:

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Fast and inexpensive synthesis of pentacene with high yield using this compound as precursor [cathi.uacj.mx]

- 6. Synthesis of polyacenequinones via crossed aldol condensation in pressurized hot water in the absence of added catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. cathi.uacj.mx [cathi.uacj.mx]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Photophysical Properties of 6,13-Pentacenequinone and its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the synthesis, characterization, and photophysical properties of 6,13-pentacenequinone. While this compound is a critical precursor for the synthesis of functionalized pentacenes used in organic electronics, comprehensive studies detailing the photophysical properties of its various substituted derivatives are not extensively available in current literature. This guide therefore focuses on the well-documented parent compound, providing a foundational understanding and the experimental protocols necessary for the characterization of novel derivatives.

Introduction to this compound

This compound (PQ) is a polycyclic aromatic hydrocarbon belonging to the acenequinone family. It is characterized by a core structure of five linearly fused benzene rings, with two ketone groups at the 6 and 13 positions. This rigid, planar molecule serves as a fundamental building block in organic chemistry, most notably as a stable intermediate for the synthesis of pentacene and its derivatives, which are highly valued for their performance as p-type semiconductors in organic thin-film transistors (OTFTs) and other electronic devices.

The electronic structure of PQ, featuring an extended π-conjugated system and carbonyl functionalities, gives rise to distinct photophysical behaviors. Understanding these properties is crucial for its application not only as a synthetic precursor but also in emerging fields such as photocatalysis. Functionalization of the pentacenequinone core is a key strategy to modulate its solubility, solid-state packing, and electronic properties, thereby fine-tuning the characteristics of the resulting pentacene derivatives.

Synthesis of this compound

Several synthetic routes to this compound have been established, offering scalability and access to the core structure. These methods can be adapted to produce substituted derivatives by using appropriately functionalized starting materials.

-

Diels-Alder Cycloaddition: A common and high-yield approach involves the Diels-Alder reaction between phthalic anhydride and 1,4-cyclohexanedione, followed by subsequent aromatization steps. This method is robust and has been optimized to achieve high yields.[1]

-

Crossed Aldol Condensation: An alternative route utilizes a crossed aldol condensation between phthalaldehyde and 1,4-cyclohexanedione. This reaction can be performed in pressurized hot water without the need for additional catalysts, presenting a greener synthetic pathway.[2]

-

Solid-State Reaction: A single-step, solvent-free solid-state reaction at room temperature has also been reported, offering an efficient and environmentally friendly method for synthesizing this compound.[3][4]

The general workflow for synthesizing and characterizing these compounds is outlined below.

Photophysical Properties

The photophysical properties of this compound are dictated by its electronic transitions. The primary transitions include the π-π* transition, associated with the conjugated aromatic system, and the n-π* transition, involving the non-bonding electrons of the carbonyl oxygen atoms.

Absorption and Emission Data

The following tables summarize the key photophysical data for unsubstituted this compound in different environments.

Table 1: UV-Visible Absorption Data for this compound

| Substituent | Medium | λmax (nm) | Transition Assignment | Reference |

| Unsubstituted | Chloroform Solution | 390, 412 | π-π, n-π | [3][4][5] |

| Unsubstituted | 1,2-Dichlorobenzene | 404 | Diketone | [6] |

| Unsubstituted | Thin Film | 399 (3.11 eV), 420 (2.94 eV) | HOMO-LUMO | [5] |

Table 2: Photoluminescence (Emission) Data for this compound

| Substituent | Medium | λem (nm) | Stokes Shift (eV) | Reference |

| Unsubstituted | Solution | 408, 432 | - | [3] |

| Unsubstituted | Thin Film | 593 (2.09 eV), 630 (1.97 eV) | ~1.0 | [5] |

A notable feature of this compound thin films is their large Stokes shift of approximately 1.0 eV.[5] This significant separation between the absorption and emission maxima indicates a substantial geometric relaxation in the excited state before radiative decay, which can be advantageous for applications in UV detectors and minimizes self-absorption. The photoluminescence in thin films is described as an intense yellow band under UV illumination.[5]

The electronic transitions governing these properties can be visualized with a Jablonski diagram.

Thermal Stability

Thermogravimetric analysis (TGA) shows that this compound is a highly stable compound, with thermal stability reported up to 330-360 °C.[6] This high stability is attributed to its rigid structure and strong intermolecular π-π stacking interactions in the solid state.

Experimental Protocols

Accurate characterization of photophysical properties requires standardized experimental procedures. The following sections detail the methodologies for key spectroscopic measurements.

UV-Visible Absorption Spectroscopy

This protocol outlines the measurement of the absorption spectrum to determine the wavelengths of maximum absorbance (λmax) and molar extinction coefficients (ε).

-

Sample Preparation:

-

Prepare a stock solution of the this compound derivative of a known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., chloroform, toluene).

-

From the stock solution, prepare a series of dilutions to obtain concentrations in the range where absorbance is between 0.1 and 1.0. This typically corresponds to micromolar (µM) concentrations.

-

-

Instrumentation:

-

Use a dual-beam UV-Visible spectrophotometer.

-

Select a pair of matched quartz cuvettes with a 1.0 cm pathlength.

-

-

Measurement:

-

Fill one cuvette with the pure solvent to be used as a reference (blank).

-

Fill the second cuvette with the sample solution.

-

Place both cuvettes in the spectrophotometer.

-

Perform a baseline correction using the solvent-filled cuvette across the desired wavelength range (e.g., 250-700 nm).

-

Measure the absorption spectrum of the sample solution.

-

Identify the λmax values from the resulting spectrum.

-

-

Data Analysis:

-

The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the pathlength (1 cm).

-

Steady-State Fluorescence Spectroscopy

This protocol describes the measurement of the fluorescence emission spectrum.

-

Sample Preparation:

-

Prepare a dilute solution of the compound in a spectroscopic grade solvent. The concentration should be low enough to yield an absorbance of <0.1 at the excitation wavelength to avoid inner filter effects.

-

-

Instrumentation:

-

Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., PMT).

-

-

Measurement:

-

Place the cuvette containing the sample solution in the spectrofluorometer.

-

Set the excitation wavelength (λex) to one of the absorption maxima determined from the UV-Vis spectrum.

-

Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., λex + 10 nm to 800 nm).

-

Record the emission spectrum. It is also advisable to measure the spectrum of a solvent blank to check for background fluorescence or Raman scattering peaks.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum emission intensity (λem).

-

The Stokes shift can be calculated as the difference in energy between the lowest energy absorption maximum and the highest energy emission maximum.

-

Conclusion and Future Outlook

This compound is a thermally stable molecule with well-defined photophysical properties, characterized by strong absorption in the UV-visible region and significant fluorescence with a large Stokes shift in the solid state. While the parent compound is well-studied, a significant opportunity exists for future research to explore the systematic effects of substitution on its photophysical behavior. By introducing various electron-donating and electron-withdrawing groups at different positions on the aromatic core, researchers can tune the HOMO-LUMO energy gap, modify absorption and emission wavelengths, and alter quantum yields. Such studies would not only deepen the fundamental understanding of this important class of molecules but also unlock new potential applications in materials science, photocatalysis, and organic electronics. The protocols and data presented in this guide serve as a foundation for these future investigations.

References

- 1. Fast and inexpensive synthesis of pentacene with high yield using this compound as precursor [cathi.uacj.mx]

- 2. Synthesis of polyacenequinones via crossed aldol condensation in pressurized hot water in the absence of added catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Novel functionality of organic this compound as a photocatalyst for hydrogen production under solar light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. cathi.uacj.mx [cathi.uacj.mx]

thermal stability and degradation of 6,13-Pentacenequinone

An In-depth Technical Guide to the Thermal Stability and Degradation of 6,13-Pentacenequinone

Introduction

This compound (PQ) is a polycyclic aromatic hydrocarbon that serves as a crucial precursor in the synthesis of pentacene and its derivatives, which are highly valued in the field of organic electronics. The thermal stability of PQ is a critical parameter, influencing its processing, storage, and performance in various applications, including organic field-effect transistors (OFETs) and photocatalysis. This technical guide provides a comprehensive overview of the thermal stability and degradation profile of this compound, based on available scientific literature. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize or study this compound.

Thermal Stability Analysis

The thermal stability of this compound has been primarily investigated using Thermogravimetric Analysis (TGA). This technique measures the change in mass of a sample as a function of temperature, providing key insights into its decomposition profile.

Studies have shown that this compound is a highly stable compound, a property attributed to its robust intermolecular π-π stacking arrangement.[1] The onset of thermal decomposition varies slightly depending on the purity and source of the material. TGA thermograms of synthesized this compound consistently show a singular, sharp deflection, which indicates a simple and direct decomposition process, suggesting a high degree of purity.[1]

Quantitative Thermal Stability Data

The following table summarizes the key quantitative data regarding the thermal stability of this compound as determined by TGA.

| Parameter | Value | Source |

| Decomposition Onset Temperature (Synthesized) | ~330 °C | [1] |

| Decomposition Onset Temperature (Commercial) | ~360 °C | [1] |

Thermal Degradation Pathway

While detailed mechanistic studies on the thermal degradation of this compound are not extensively available in the reviewed literature, safety data sheets indicate the primary hazardous decomposition products. The degradation process is believed to involve the breakdown of the pentacene core structure at elevated temperatures.

Experimental Protocols

The primary technique for evaluating the thermal stability of this compound is Thermogravimetric Analysis (TGA).

Thermogravimetric Analysis (TGA) Protocol

This section details a typical experimental protocol for TGA of this compound, based on methodologies reported in the literature.[1]

Objective: To determine the onset temperature of thermal decomposition and characterize the mass loss of this compound as a function of temperature.

Instrumentation:

-

Thermal Analyzer: Dupont Instruments (TGA 951) or equivalent.[1]

Materials:

-

Sample: Vacuum-dried this compound powder.

-

Purge Gas: High-purity nitrogen (N₂).[1]

Procedure:

-

Sample Preparation: A small quantity of the vacuum-dried this compound sample is accurately weighed and placed into a TGA sample pan (typically platinum or alumina).

-

Instrument Setup: The TGA instrument is purged with nitrogen gas to create an inert atmosphere. This prevents oxidative degradation and ensures that the observed mass loss is due to thermal decomposition alone.

-

Thermal Program: The sample is heated from an ambient temperature (e.g., 30 °C) to a high temperature (e.g., 800 °C) at a constant heating rate.

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (a plot of mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is typically identified as the temperature at which significant mass loss begins.

Conclusion

This compound exhibits high thermal stability, with decomposition commencing at temperatures above 330 °C. The degradation is characterized as a simple, direct process, yielding primarily carbon monoxide and carbon dioxide under inert conditions. This robust thermal profile is advantageous for its application in organic electronics, where thermal deposition processes are often employed. The provided experimental protocol for TGA offers a standardized method for researchers to assess the thermal properties of this compound and its derivatives. Understanding these thermal characteristics is essential for optimizing synthesis, purification, and device fabrication processes.

References

Solubility of 6,13-Pentacenequinone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,13-Pentacenequinone is a key organic semiconductor and a common precursor in the synthesis of functionalized pentacene derivatives for various electronic applications. The processability and performance of materials derived from this compound are critically dependent on its solubility characteristics in different organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound, including qualitative solubility data, and detailed experimental protocols for its determination.

Qualitative Solubility Data

Quantitative solubility data for this compound is not extensively reported in publicly available literature. However, various sources consistently describe its solubility in a qualitative manner. The compound is known to be insoluble in water due to its non-polar, aromatic structure.[1][2] Conversely, it exhibits solubility in a range of organic solvents.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Solvent | Solubility |

| Alcohols | Ethanol | Soluble[1] |

| Aromatic Hydrocarbons | Benzene | Soluble[1] |

| Toluene | Likely Soluble | |

| Xylene | Likely Soluble | |

| Chlorinated Benzenes (e.g., 1,2,4-trichlorobenzene) | Soluble, especially when hot[3] | |

| Ethers | Dioxane | Soluble[1] |

| Amides | Dimethylformamide (DMF) | Soluble[1][4] |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Likely Soluble |

| Halogenated Alkanes | Chloroform | Reported to have some solubility[3][4] |

| Nitrogen-containing Heterocycles | Pyridine | Soluble[1] |

| Nitro-aromatics | Nitrobenzene | Soluble[1] |

| Aqueous | Water | Insoluble[1][2] |

Experimental Protocols for Solubility Determination

For compounds like this compound where quantitative data is scarce, a reliable experimental protocol is essential. The following section details a standardized method for determining the solubility of a sparingly soluble compound.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[5][6]

Methodology:

-

Material Preparation:

-

Ensure the this compound sample is of high purity.

-

Use high-purity (e.g., HPLC grade) organic solvents.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath. A typical temperature for solubility studies is 25 °C, but other temperatures can be investigated to determine the temperature dependence of solubility.

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to perform a preliminary experiment to determine the time required to reach a plateau in concentration.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

-

Carefully separate the saturated solution from the undissolved solid. This can be achieved by:

-

Centrifugation: Centrifuge the vials to pellet the solid.

-

Filtration: Use a syringe filter (e.g., PTFE for organic solvents) to separate the solution. Ensure the filter does not absorb the solute.

-

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated filtrate with the respective pure solvent.

-

Determine the concentration of this compound in the diluted solution using a suitable analytical technique. UV-Vis spectroscopy is a common and effective method for chromophoric compounds like quinones.[7][8][9]

-

UV-Vis Spectroscopy:

-

Establish a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations of this compound in the same solvent.

-

Measure the absorbance of the diluted filtrate at the wavelength of maximum absorbance (λmax).

-

Calculate the concentration of the original saturated solution using the calibration curve and accounting for the dilution factor.

-

-

-

-

Data Reporting:

-

Express the solubility in units such as mg/mL, g/L, or molarity (mol/L) at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method followed by UV-Vis analysis.

Caption: Experimental workflow for determining the solubility of this compound.

Signaling Pathway and Logical Relationships

While there are no biological signaling pathways directly involving this compound's solubility, a logical diagram can represent the factors influencing its dissolution process.

Caption: Factors influencing the solubility of this compound.

Conclusion

References

- 1. Buy this compound | 3029-32-1 [smolecule.com]

- 2. This compound, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Pentacene - Wikipedia [en.wikipedia.org]

- 4. cathi.uacj.mx [cathi.uacj.mx]

- 5. scispace.com [scispace.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. researchgate.net [researchgate.net]

- 8. UV-Vis spectrophotometry of quinone flow battery electrolyte for in situ monitoring and improved electrochemical modeling of potential and quinhydrone formation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

Unveiling the Luminescence of 6,13-Pentacenequinone: A Technical Guide to its Fluorescence Quantum Yield

For Immediate Release

This technical guide provides an in-depth analysis of the fluorescence quantum yield of 6,13-pentacenequinone, a key organic semiconductor material. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes critical data, outlines detailed experimental methodologies, and presents visual representations of the underlying photophysical processes and experimental workflows.

Core Data Summary

The fluorescence quantum yield of this compound has been reported in the literature. The following table summarizes the available quantitative data.

| Compound | Solvent | Quantum Yield (Φ) | Reference |

| This compound | Benzene | 0.54 | [1] |

Photophysical Dynamics: Electronic Transitions and De-excitation Pathways

The fluorescence of this compound originates from the relaxation of its excited electronic states. Upon absorption of a photon, the molecule transitions from its ground state (S₀) to an excited singlet state (S₁ or higher). The subsequent de-excitation can occur through several pathways, including fluorescence, where a photon is emitted, and non-radiative decay processes. A Jablonski diagram illustrating these transitions is provided below.

Caption: Jablonski diagram of this compound's photophysical processes.

Experimental Protocols for Quantum Yield Determination

The determination of fluorescence quantum yield can be performed using two primary methods: the relative method and the absolute method.

Relative Quantum Yield Measurement Protocol

This method involves comparing the fluorescence intensity of the sample to a standard with a known quantum yield.

1. Materials and Instrumentation:

- Sample: this compound

- Solvent: Spectroscopic grade benzene

- Standard: A fluorescent standard with a known quantum yield in the same solvent or a solvent with a similar refractive index (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.546).

- Instrumentation: UV-Vis spectrophotometer, Fluorometer.

2. Sample Preparation:

- Prepare a series of dilute solutions of both the this compound and the standard in the chosen solvent.

- The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.

3. Measurement Procedure:

- Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.

- Measure the fluorescence emission spectrum of each solution using the fluorometer, ensuring the excitation wavelength is the same for both the sample and the standard.

- Record the integrated fluorescence intensity (the area under the emission curve) for each solution.

4. Data Analysis:

- Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

- The slope of these plots (Grad) is proportional to the quantum yield.

- Calculate the quantum yield of the sample (Φ_sample) using the following equation:

The following diagram illustrates the workflow for this relative quantum yield determination.

Caption: Workflow for relative fluorescence quantum yield measurement.

Absolute Quantum Yield Measurement Protocol

This method directly measures the number of emitted photons relative to the number of absorbed photons using an integrating sphere.

1. Materials and Instrumentation:

- Sample: this compound (in solution or as a thin film)

- Solvent (if applicable): Spectroscopic grade solvent

- Instrumentation: Fluorometer equipped with an integrating sphere.

2. Measurement Procedure:

- Blank Measurement: Place a blank sample (solvent or substrate) in the integrating sphere and measure the scattering of the excitation light. This provides the intensity of the incident beam.

- Sample Measurement: Place the this compound sample in the integrating sphere and measure the emission spectrum over a wide wavelength range, including the excitation wavelength.

3. Data Analysis:

- The integrated area of the emission peak corresponds to the number of photons emitted by the sample.

- The difference between the integrated area of the scattered excitation light from the blank and the sample measurements corresponds to the number of photons absorbed by the sample.

- The absolute quantum yield is calculated as the ratio of the number of emitted photons to the number of absorbed photons.

This in-depth guide provides the foundational knowledge and procedural details necessary for the accurate characterization of the fluorescence quantum yield of this compound, aiding in its application in advanced materials and drug development.

References

An In-depth Technical Guide to the Fundamental Electrochemical Properties of 6,13-Pentacenequinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,13-Pentacenequinone (PQ) is a polycyclic aromatic hydrocarbon that serves as a crucial building block in the synthesis of pentacene and its derivatives, which are widely utilized in organic electronics. Beyond its role as a synthetic precursor, the intrinsic electrochemical and photophysical properties of PQ are garnering increasing interest for applications in photocatalysis and materials science. This technical guide provides a comprehensive overview of the core electrochemical characteristics of this compound, detailing its redox behavior and the experimental methodologies used for its characterization. Furthermore, it explores the application of these properties in photocatalytic hydrogen production, illustrating the underlying electronic processes.

Core Electrochemical Properties

The electrochemical behavior of this compound is characterized by its ability to undergo reversible redox reactions. A key parameter determined through electrochemical analysis is its band gap, which has been reported to be approximately 3.0 eV.[1][2] This property underscores its potential as a semiconductor. The redox potentials of this compound are crucial for determining its electron-donating and -accepting capabilities and for estimating its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.

Quantitative Electrochemical Data

The following table summarizes the key electrochemical and related optical properties of this compound.

| Parameter | Value | Method/Solvent | Reference |

| Electrochemical Band Gap | ~ 3.0 eV | Cyclic Voltammetry | [1][2] |

| Optical Absorption (π-π) | 390 nm | UV-Vis Spectroscopy | [1][2] |

| Optical Absorption (n-π) | 412 nm | UV-Vis Spectroscopy | [1][2] |

| Photoluminescence Emission | 408 nm, 432 nm | Photoluminescence Spectroscopy | [1][2] |

Experimental Protocols for Electrochemical Analysis

The primary technique for investigating the electrochemical properties of this compound is cyclic voltammetry (CV). This method provides information on the redox potentials and the reversibility of electron transfer processes.

Cyclic Voltammetry (CV) Protocol

A standard three-electrode setup is employed for the cyclic voltammetry of this compound in a non-aqueous solvent.

-

Working Electrode: Glassy Carbon Electrode (GCE)

-

Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)

-

Counter Electrode: Platinum wire

-

Electrolyte Solution: A solution of this compound in an organic solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Procedure:

-

The electrolyte solution is purged with an inert gas (e.g., argon or nitrogen) for a sufficient time to remove dissolved oxygen, which can interfere with the electrochemical measurements.

-

A potential is swept linearly from an initial value to a vertex potential and then back to the initial potential.

-

The current response of the working electrode is measured as a function of the applied potential.

-

To determine the HOMO and LUMO energy levels, the ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often used as an internal standard. The oxidation and reduction potentials of this compound are measured relative to the half-wave potential of the Fc/Fc⁺ couple.

-

Application in Photocatalysis: Hydrogen Production

The semiconducting nature of this compound, as revealed by its electrochemical properties, makes it a promising candidate for photocatalysis. One notable application is in the production of hydrogen from water under solar light.[1][2]

Mechanism of Photocatalytic Hydrogen Evolution

The process is initiated by the absorption of photons by this compound, leading to the generation of electron-hole pairs. The separated charges then drive the reduction and oxidation reactions necessary for hydrogen production.

-

Photoexcitation: this compound absorbs light energy, promoting an electron from its HOMO (valence band) to its LUMO (conduction band), creating an electron-hole pair.

-

Charge Separation and Migration: The photogenerated electrons and holes separate and migrate to the surface of the photocatalyst.

-

Redox Reactions:

-

Reduction: The electrons in the conduction band reduce protons (H⁺) from water to produce hydrogen gas (H₂).

-

Oxidation: The holes in the valence band oxidize a sacrificial electron donor (e.g., triethanolamine) present in the solution, completing the catalytic cycle.

-

Conclusion

The fundamental electrochemical properties of this compound, particularly its semiconducting nature and redox activity, are key to its emerging applications beyond a mere synthetic intermediate. The ability to characterize these properties through techniques like cyclic voltammetry is essential for understanding and optimizing its performance in areas such as organic electronics and photocatalysis. The successful demonstration of this compound as a photocatalyst for hydrogen production highlights the potential for designing novel organic materials for sustainable energy applications, driven by a thorough understanding of their core electrochemical principles. Further research into tuning the electrochemical properties of pentacenequinone derivatives could lead to even more efficient and robust materials for a variety of technological applications.

References

An In-Depth Technical Guide to 6,13-Pentacenequinone: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6,13-pentacenequinone, a pivotal organic molecule with significant applications in materials science and as a precursor for advanced organic semiconductors. This document details its chemical identity, physical properties, and established synthesis protocols. Furthermore, it explores its primary application in the synthesis of pentacene and its derivatives, compounds of high interest in the field of organic electronics. While direct biological data on this compound is limited, this guide also touches upon the broader context of quinone compounds in medicinal chemistry to offer perspectives for future research and drug development endeavors.

Chemical Identifiers and Physicochemical Properties

This compound, also known as 6,13-pentacenedione, is a polycyclic aromatic hydrocarbon and a derivative of pentacene. Its core structure consists of five linearly fused benzene rings with two ketone functional groups at positions 6 and 13. This structure imparts unique electronic and physical properties to the molecule. A summary of its key chemical identifiers and physicochemical properties is presented in the tables below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 3029-32-1 |

| IUPAC Name | pentacene-6,13-dione |

| Synonyms | 6,13-Pentacenedione, 6,13-PeQ |

| Chemical Formula | C₂₂H₁₂O₂ |

| Molecular Weight | 308.33 g/mol |

| InChI | InChI=1S/C22H12O2/c23-21-17-9-13-5-1-2-6-14(13)10-18(17)22(24)20-12-16-8-4-3-7-15(16)11-19(20)21/h1-12H |

| InChIKey | UFCVADNIXDUEFZ-UHFFFAOYSA-N |

| SMILES | O=C1c2cc3ccccc3cc2C(=O)c4cc5ccccc5cc14 |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical Form | Solid |

| Melting Point | >300 °C |

| Thermal Stability | Thermally stable up to 360 °C |

| Solubility | Soluble in hot chlorinated benzenes such as 1,2,4-trichlorobenzene |

Synthesis of this compound

Several synthetic routes to this compound have been established, with the most common methods being Diels-Alder reactions and crossed aldol condensations. These methods offer viable pathways to obtain this important precursor for further chemical synthesis.

Synthesis via Diels-Alder Reaction

A prevalent method for synthesizing this compound involves a Diels-Alder cycloaddition reaction. This [4+2] cycloaddition is a powerful tool in organic synthesis for the formation of six-membered rings.

Experimental Protocol (General): A detailed experimental protocol for a specific Diels-Alder synthesis of this compound is not readily available in the provided search results. However, a general procedure would involve the reaction of a suitable diene with a dienophile, such as a naphthoquinone derivative, under thermal conditions. The resulting Diels-Alder adduct would then undergo an oxidation or aromatization step to yield the final this compound product.

Synthesis via Crossed Aldol Condensation

An alternative and efficient route to this compound is through a crossed aldol condensation. This method involves the reaction of two different carbonyl compounds to form a β-hydroxy carbonyl compound, which then dehydrates to an α,β-unsaturated carbonyl compound.

Experimental Protocol (General): While specific, detailed protocols are not available in the search results, a typical procedure would involve the base- or acid-catalyzed reaction between an appropriate aldehyde and a ketone. The reaction mixture would be heated to promote both the condensation and subsequent dehydration and aromatization steps, leading to the formation of this compound.

Applications of this compound

The primary and most significant application of this compound is as a stable precursor for the synthesis of pentacene and its derivatives. Pentacenes are a class of organic semiconductors with high charge carrier mobility, making them valuable materials for organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Synthesis of Pentacene

The conversion of this compound to pentacene typically involves a reduction of the two ketone functionalities.

Experimental Protocol (Reduction to Pentacene): A common method for the reduction of this compound to pentacene involves the use of a strong reducing agent like lithium aluminum hydride (LiAlH₄). The reaction is typically carried out in an anhydrous solvent under an inert atmosphere. The resulting diol intermediate is then subjected to reductive aromatization, often through an acid-catalyzed dehydration, to yield pentacene.

Synthesis of 6,13-Substituted Pentacenes

This compound serves as a versatile starting material for the synthesis of 6,13-disubstituted pentacene derivatives. This is achieved by reacting the quinone with organometallic reagents, such as Grignard or organolithium reagents, followed by a reductive aromatization step. This approach allows for the introduction of a wide variety of functional groups at the 6 and 13 positions, enabling the fine-tuning of the electronic and physical properties of the resulting pentacene derivatives for specific applications.

Biological Activity and Relevance to Drug Development

While this compound is primarily utilized in materials science, the broader class of quinone-containing compounds has a rich history in medicinal chemistry, exhibiting a wide range of biological activities.

It is important to note that there is currently a lack of specific studies on the direct biological activity, cytotoxicity, or mechanism of action of this compound itself in the context of drug development. However, the general biological activities of quinones and the emerging therapeutic applications of pentacene derivatives provide a basis for potential future investigations.

General Biological Activities of Quinones

Quinone derivatives are known to possess a variety of biological activities, including anticancer, antimicrobial, and antiviral properties. Their mechanisms of action are often attributed to their ability to generate reactive oxygen species (ROS) through redox cycling and their capacity to act as Michael acceptors, leading to the alkylation of biological macromolecules such as proteins and DNA.

Pentacene Derivatives in Therapy

Recent research has explored the use of pentacene derivatives in therapeutic applications. For instance, certain 2,9-diaryl-6,13-bis(triisopropylsilylethynyl)pentacene derivatives have been synthesized and investigated as sonosensitizers for cancer therapy. These compounds can generate reactive oxygen species under ultrasound irradiation, demonstrating potential for sonodynamic therapy.

Given the established biological activities of quinones and the emerging therapeutic potential of pentacene derivatives, this compound represents an interesting scaffold for the design and synthesis of novel bioactive molecules. Further research is warranted to explore the direct biological effects of this compound and its derivatives to determine their potential as therapeutic agents.

Conclusion

This compound is a fundamentally important molecule, primarily serving as a key intermediate in the synthesis of pentacene and its derivatives for applications in organic electronics. Its synthesis is well-established through methods like the Diels-Alder reaction and crossed aldol condensation. While its direct role in drug development is not yet defined, the known biological activities of the broader quinone class and the therapeutic potential of functionalized pentacenes suggest that this compound and its derivatives could be a promising area for future research in medicinal chemistry. This guide provides a solid foundation of its chemical and synthetic aspects to aid researchers and professionals in leveraging this versatile compound for both materials science and potential biomedical applications.

Initial Studies on 6,13-Pentacenequinone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on 6,13-pentacenequinone and its derivatives. It covers key synthesis methodologies, detailed physicochemical characterization, and explores the current understanding of their potential applications, including an emerging outlook in therapeutic research. This document is intended to serve as a core reference for professionals engaged in materials science and drug discovery.

Synthesis of this compound

This compound (6,13-PQ) is the primary precursor for the synthesis of various pentacene derivatives.[1] Initial studies have established several viable synthetic routes, with notable variations in reaction time, yield, and conditions.

Key Synthetic Methodologies

The most common methods for synthesizing 6,13-PQ involve cycloaddition reactions or condensation pathways. A prominent approach is the Diels-Alder reaction, which provides a high yield.[1] An alternative, environmentally conscious method utilizes a crossed aldol condensation in pressurized hot water, eliminating the need for traditional catalysts. A solvent-free, solid-state reaction at room temperature has also been reported, noted for its high yield and green chemistry principles.[2][3]

The general workflow for the synthesis of this compound and its subsequent conversion to pentacene is illustrated below.

Quantitative Data on Synthesis

The efficiency of this compound synthesis is highly dependent on the chosen method. The table below summarizes key quantitative data from initial studies.

| Synthesis Method | Reagents | Conditions | Yield (%) | Reference |

| Diels-Alder Cycloaddition | Phthalaldehyde, 1,4-Cyclohexanedione | Optimized reaction conditions | 55 | [1] |

| Crossed Aldol Condensation | Phthalaldehyde, 1,4-Cyclohexanedione, Water | 250 °C, 60 min | 77 | |

| Solvent-Free Solid State | Not specified | Room temperature | High | [2][3] |

Physicochemical Characterization

Comprehensive characterization is crucial for confirming the structure and purity of this compound. A multi-technique approach is typically employed to analyze its structural, optical, and thermal properties.

Spectroscopic and Structural Data

Spectroscopic analysis confirms the molecular structure of 6,13-PQ. Proton NMR (¹H-NMR) shows characteristic signals for the aromatic protons, while FTIR identifies the key carbonyl (C=O) functional groups.[2] UV-Vis spectroscopy reveals electronic transitions characteristic of the quinone structure.[3]

| Technique | Parameter | Observed Value | Reference |

| ¹H-NMR | Chemical Shift (δ, ppm) | 8.96, 8.14, 7.72 | [2] |

| UV-Vis | Absorption λmax (nm) | 390 (π-π), 412 (n-π) | [3] |

| XRD | Diffraction Peaks (2θ) | 9.8°, 11.9°, 14.7°, 23.6°, 27.7° | |

| TGA | Thermal Stability | Stable up to 330-360 °C | [4] |

Applications and Future Directions

The primary application of this compound derivatives lies in organic electronics, where they serve as precursors to pentacene, a well-known p-type semiconductor.[1] Additionally, studies have demonstrated the potential of 6,13-PQ as an organic photocatalyst for hydrogen production under solar light, highlighting its semiconducting nature.[3]

Potential in Drug Development and Therapy

While research into the biological activities of this compound derivatives is still in its infancy, the broader class of quinone-containing compounds is well-known for its cytotoxic and anticancer properties.[5][6][7] This suggests a potential, yet largely unexplored, avenue for future drug development.

A significant recent development involves the use of related pentacene derivatives (not pentacenequinones) as sonosensitizers in cancer therapy.[8] A study demonstrated that 2,9-diaryl-6,13-bis(triisopropylsilylethynyl)pentacene derivatives can generate reactive oxygen species (ROS) under ultrasound irradiation, showing significant therapeutic potential in sonodynamic therapy.[8] This finding opens a promising new direction for the application of the pentacene core structure in oncology.

No specific signaling pathways have been elucidated for this compound derivatives to date. However, the mechanism of action for many cytotoxic quinones involves the generation of ROS and interference with cellular processes like DNA replication and mitochondrial function.[6] Future research is required to determine if pentacenequinone derivatives share these mechanisms.

Experimental Protocols

This section details the methodologies for the key synthesis and characterization experiments cited in this guide.

Synthesis of this compound via Diels-Alder Cycloaddition[1]

-

Reaction Setup: A solution of phthalaldehyde and 1,4-cyclohexanedione in an appropriate solvent is prepared in a round-bottom flask equipped with a reflux condenser.

-

Reaction: The mixture is heated to reflux for a specified period to facilitate the Diels-Alder cycloaddition, forming an adduct.

-

Oxidation: The intermediate adduct is then subjected to oxidation (e.g., using an oxidizing agent or dehydrogenation conditions) to yield the fully aromatic this compound.

-

Purification: The crude product is purified using a suitable protocol, such as recrystallization or column chromatography, to obtain pure 6,13-PQ. The final product is obtained with a reported yield of 55%.[1]

Reduction of this compound to Pentacene[4]

-

Reaction Setup: this compound is suspended in an anhydrous solvent (e.g., THF) under an inert atmosphere.

-

Reduction: A reducing agent, such as Lithium Aluminium Hydride (LiAlH₄), is added portion-wise to the suspension at a controlled temperature.[4] This step reduces the carbonyl groups to produce the unstable intermediate, 6,13-pentacenediol.

-

Dehydration: An acidic workup (e.g., with HCl) is performed to facilitate the dehydration of the diol intermediate, leading to the formation of pentacene.[4]

-

Isolation: The resulting pentacene product, a deeply colored solid, is isolated by filtration, washed, and dried. The final yield is reported to be approximately 51-54%.[4]

Characterization Methods[1][2][4]

-

Nuclear Magnetic Resonance (¹H-NMR): Spectra are recorded on a spectrometer (e.g., 500 MHz) using a deuterated solvent like CDCl₃.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Spectra are obtained using an FTIR spectrometer, often with an ATR attachment to analyze the solid sample directly.

-

X-Ray Diffraction (XRD): The crystalline structure is analyzed using an X-ray diffractometer with a CuKα radiation source. Data is typically collected over a 2θ range with a slow scan rate.[4]

-

Thermogravimetric Analysis (TGA): The thermal stability is determined using a thermal analyzer. The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[4]

-

UV-Visible Spectroscopy (UV-Vis): The optical properties are studied by dissolving the compound in a suitable solvent (e.g., chloroform) and recording the absorption spectrum using a UV/Vis spectrophotometer.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Novel functionality of organic this compound as a photocatalyst for hydrogen production under solar light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cathi.uacj.mx [cathi.uacj.mx]

- 5. Cytotoxic terpene quinones from marine sponges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxicity of anthraquinones from the roots of Pentas schimperi towards multi-factorial drug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationship of anticancer drug candidate quinones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,9-Diaryl-6,13-bis(triisopropylsilylethynyl)pentacene derivatives: synthesis and application in cancer sonodynamic therapy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Fabrication of 6,13-Pentacenequinone-Based Organic Field-Effect Transistors (OFETs)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the fabrication of Organic Field-Effect Transistors (OFETs) utilizing 6,13-pentacenequinone and its derivatives as the active semiconductor layer. This document is intended to guide researchers in the fields of materials science, organic electronics, and sensor development.

Introduction to this compound in OFETs

This compound is a key organic molecule in the development of pentacene-based electronic devices. While it is a common precursor for the synthesis of high-mobility pentacene derivatives like 6,13-bis(triisopropylsilylethynyl)pentacene (TIPS-Pentacene) and 6,13-dichloropentacene, its direct application as the active semiconductor in OFETs is an emerging area of research.[1][2] Understanding the fabrication processes for both this compound and its derivatives is crucial for the development of next-generation organic electronics.

This document outlines the fabrication of two common OFET architectures: the Bottom-Gate Bottom-Contact (BGBC) and the Top-Contact Bottom-Gate (TCBG) configurations.

Device Architectures and Performance

The performance of an OFET is highly dependent on its architecture and the materials used. The following table summarizes typical performance parameters for OFETs based on pentacene derivatives, which often use this compound as a starting material.

| Device Parameters | TIPS-Pentacene[3] | 6,13-Dichloropentacene[1][4] |

| Device Configuration | BCBG[3] | TCBG[1] |

| Mobility (μ) | 0.12 cm²/V·s[3] | 0.20 cm²/V·s[1][4] |

| On/Off Ratio (Ion/Ioff) | 105[3] | > 105 |

| Threshold Voltage (Vth) | -1.2 V[3] | ~ -2.0 V[1][4] |

| Substrate | n+-Si[3] | Heavily n-doped Si[1] |

| Dielectric | SiO2 (200 nm)[3] | SiO2 (300 nm)[1] |

| Semiconductor Deposition | Spin-coating[3] | Vacuum Deposition |

| Channel Length (L) | 50 μm[3] | 31 μm[1] |

| Channel Width (W) | 1.5 mm[3] | 273 μm[1] |

Experimental Protocols

General Substrate Preparation (for SiO2/Si)

A thorough cleaning of the substrate is critical for optimal device performance.

-

Sonication: Sequentially sonicate the Si/SiO2 substrates in a series of cleaning solutions. A typical sequence is:

-

Deionized (DI) water with detergent (e.g., 2% Hellmanex) for 15 minutes.

-

DI water rinse.

-

Acetone for 15 minutes.

-

Isopropanol (IPA) for 15 minutes.

-

-

Drying: Dry the substrates under a stream of dry nitrogen (N2).

-

UV-Ozone Treatment: Expose the substrates to UV-Ozone for 20 minutes to remove organic residues and enhance surface hydrophilicity.[3]

Protocol 1: Fabrication of a TIPS-Pentacene OFET (Spin-Coating)

This protocol describes the fabrication of a Bottom-Gate Bottom-Contact (BGBC) OFET using a solution-processable pentacene derivative.

-

Substrate and Electrode Preparation:

-

Use a pre-patterned n+-Si/SiO2 substrate with gold (Au) source and drain electrodes.

-